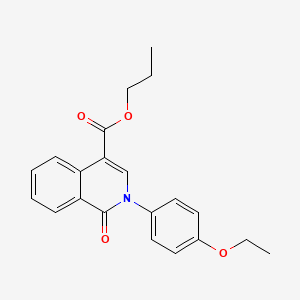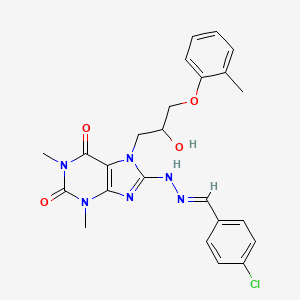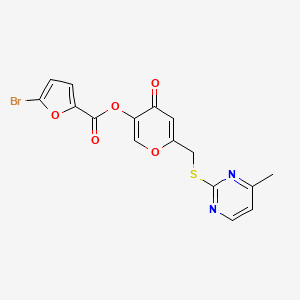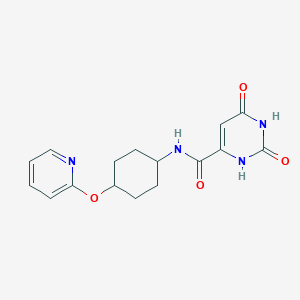
2,6-dioxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a fascinating compound. Structurally, it combines a tetrahydropyrimidine core with a carboxamide group and an oxygen-linked pyridine, offering a rich tapestry of chemical interactions and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis typically involves the formation of the tetrahydropyrimidine core through a multistep process. A common approach is the cyclization of an appropriate diamine and a diketone under acidic or basic conditions.
Introducing the pyridin-2-yloxy group may require an etherification reaction, often involving a nucleophilic substitution where a halogenated cyclohexane reacts with 2-hydroxypyridine in the presence of a base.
Industrial Production Methods:
Industrially, the process would be optimized for scale, likely using continuous flow reactors to enhance yield and purity. Key parameters would include temperature control, reagent concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine and cyclohexyl rings. Mild oxidizing agents could introduce additional functional groups, like hydroxyl or ketone groups.
Reduction: Reduction could occur at the carbonyl groups of the pyrimidine ring, forming hydroxyl groups. This would be facilitated by common reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates with bases like potassium carbonate.
Major Products Formed:
These reactions can yield a variety of products, including hydroxylated, ketonized, or substituted analogs, each with potentially unique properties.
Scientific Research Applications
Chemistry:
The compound serves as a building block in organic synthesis, offering a scaffold for constructing more complex molecules.
Biology:
It could be a lead compound in drug discovery, given its multiple reactive sites and potential bioactivity.
Medicine:
Its carboxamide group is a common motif in medicinal chemistry, suggesting potential as an enzyme inhibitor or receptor ligand.
Industry:
Used in material sciences, it may be part of polymer synthesis, providing desired mechanical or thermal properties.
Mechanism of Action
Molecular Targets and Pathways:
Depending on its biological application, the compound may target specific enzymes, inhibiting their activity by binding to active sites. It could also interact with receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: Lacks the pyridin-2-yloxy group.
2,6-Dioxo-N-((1r,4r)-4-hydroxycyclohexyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide: Contains a hydroxyl group instead of the pyridin-2-yloxy group.
Uniqueness:
The presence of the pyridin-2-yloxy group distinguishes 2,6-dioxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide, potentially enhancing its solubility, binding affinity, and reactivity compared to analogs.
That was quite a deep dive! What do you think?
Properties
IUPAC Name |
2,4-dioxo-N-(4-pyridin-2-yloxycyclohexyl)-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-13-9-12(19-16(23)20-13)15(22)18-10-4-6-11(7-5-10)24-14-3-1-2-8-17-14/h1-3,8-11H,4-7H2,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVPVSJGKUFVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=O)NC(=O)N2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2940235.png)
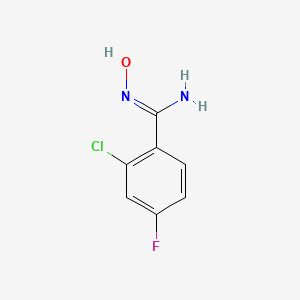
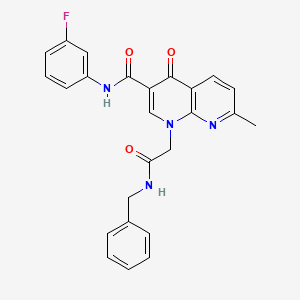
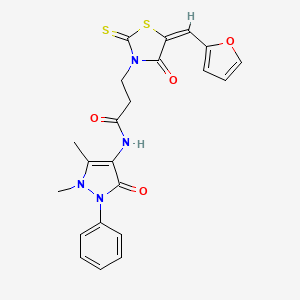
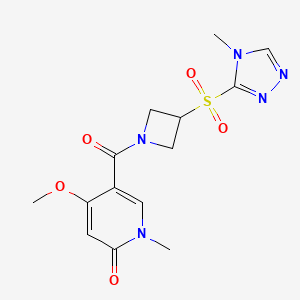
![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)
![Dibenzo[a,c]phenazin-11-amine](/img/structure/B2940245.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2940247.png)
![2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2940249.png)
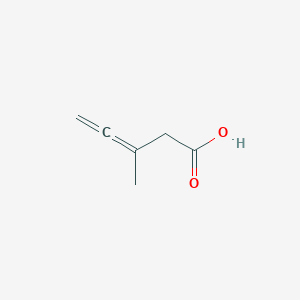
![7-(4-bromophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2940253.png)
